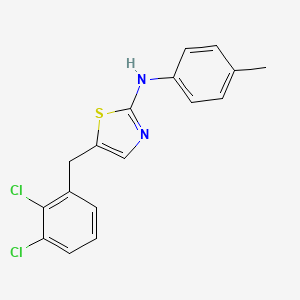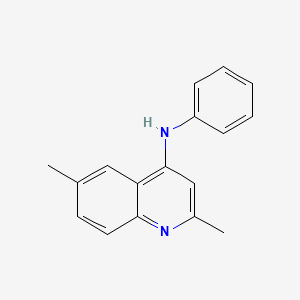
5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorobenzyl group and a methylphenyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form 2-aminothiazole.
Substitution Reaction: The 2-aminothiazole can then undergo a substitution reaction with 2,3-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-(2,3-dichlorobenzyl)-2-aminothiazole.
N-Arylation: Finally, the 5-(2,3-dichlorobenzyl)-2-aminothiazole can be subjected to N-arylation with 4-methylphenyl iodide in the presence of a palladium catalyst and a base like cesium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 5-(2,3-dichlorobenzyl)-N-(4-carboxyphenyl)-1,3-thiazol-2-amine.
Reduction: Formation of 5-(benzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Therefore, this compound may be investigated for similar activities.
Medicine
In medicinal chemistry, this compound can be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their functions. The dichlorobenzyl and methylphenyl groups could enhance its binding affinity to specific molecular targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
5-(2,3-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the methyl group on the phenyl ring.
5-(2,3-dichlorobenzyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
5-(2,3-dichlorobenzyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 5-(2,3-dichlorobenzyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can influence its chemical reactivity and biological activity.
属性
分子式 |
C17H14Cl2N2S |
|---|---|
分子量 |
349.3 g/mol |
IUPAC 名称 |
5-[(2,3-dichlorophenyl)methyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N2S/c1-11-5-7-13(8-6-11)21-17-20-10-14(22-17)9-12-3-2-4-15(18)16(12)19/h2-8,10H,9H2,1H3,(H,20,21) |
InChI 键 |
NZZBJXPRVDIIKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11677241.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11677267.png)

![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11677270.png)
![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11677278.png)

![Propan-2-yl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11677288.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11677289.png)
![2-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}phenol](/img/structure/B11677298.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11677299.png)
![2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11677306.png)
